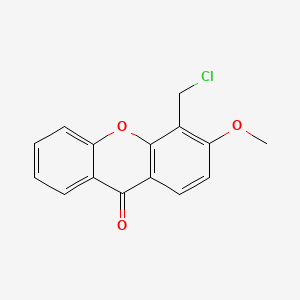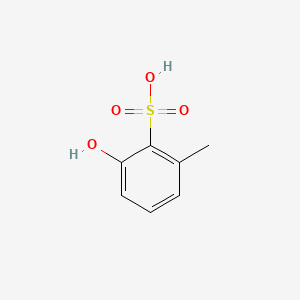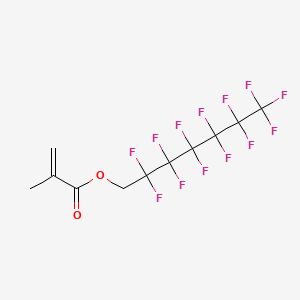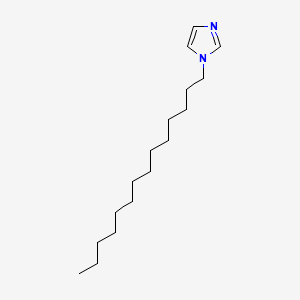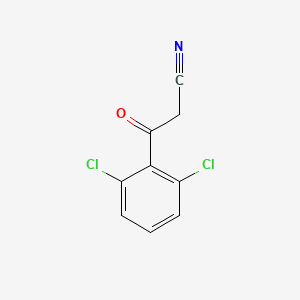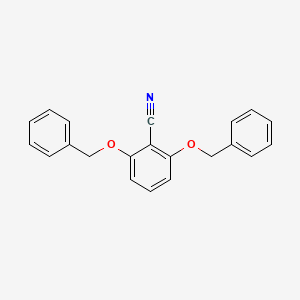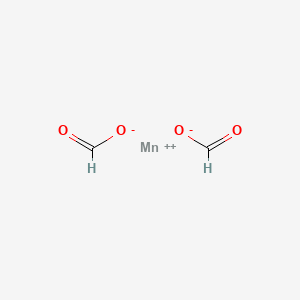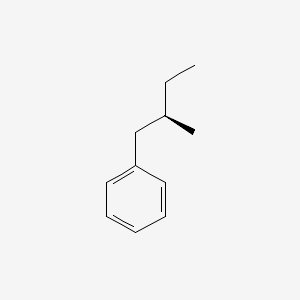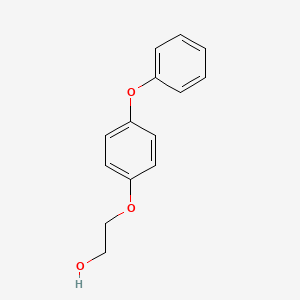
2-(4-Phenoxyphenoxy)ethanol
Vue d'ensemble
Description
2-(4-Phenoxyphenoxy)ethanol is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 .
Molecular Structure Analysis
The molecular structure of 2-(4-Phenoxyphenoxy)ethanol is represented by the InChI code1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 . The compound’s structure includes an ethanol group (ethan-1-ol) attached to a phenoxyphenoxy group . Physical And Chemical Properties Analysis
2-(4-Phenoxyphenoxy)ethanol is a white solid . It has a molecular weight of 230.26 and a molecular formula of C14H14O3 . The compound is stored at 0-8 °C .Applications De Recherche Scientifique
Extraction and Environmental Applications
- Extraction from Aqueous Solutions : 2-(4-hydroxyphenyl)ethanol, a related compound to 2-(4-Phenoxyphenoxy)ethanol, has been explored for its extraction from aqueous solutions using emulsion liquid membranes. This research has implications for the treatment of olive mill wastewater and other industrial processes (Reis et al., 2006).
Medical and Therapeutic Research
Antioxidant and Anti-inflammatory Properties : Tyrosol and hydroxytyrosol, compounds closely related to 2-(4-Phenoxyphenoxy)ethanol, are significant phenolic compounds found in olives and olive oil. They exhibit potent antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, with potential applications in dentistry and other medical fields (Ramos et al., 2020).
Cytochrome c-Dependent Apoptosis : Studies have shown that certain phenolic compounds, including 2-(3,4-Dihydroxyphenyl)ethanol, can induce apoptosis in certain cell lines, implying potential applications in cancer treatment and immunology (Ragione et al., 2000).
Analytical and Biochemical Research
Bioavailability and Metabolism Studies : The synthesis and determination of 2-(3,4-Dihydroxyphenyl)ethanol in rat plasma are significant for understanding its bioavailability and metabolism, which could extend to related compounds like 2-(4-Phenoxyphenoxy)ethanol (Bai et al., 1998).
Enzymatic Hydroxylation Studies : The enzymatic hydroxylation of compounds such as p-nitrophenol, which shares structural similarities with 2-(4-Phenoxyphenoxy)ethanol, has been explored in depth. This research provides insights into the metabolic pathways and enzymatic interactions of phenolic ethers (Koop, 1986).
Industrial and Chemical Applications
Fungicidal Properties : Derivatives of aryloxyalkanols, similar in structure to 2-(4-Phenoxyphenoxy)ethanol, have demonstrated remarkable activity against various fungi, indicating potential for use as fungicides in agriculture and aquaculture (Giri et al., 1981).
- to 2-(4-Phenoxyphenoxy)ethanol, in ethanol-water mixtures have been researched. This is relevant for understanding the behavior of such compounds in mixed solvents, which could have implications for chemical processing and formulation (Antipova et al., 2020).
Propriétés
IUPAC Name |
2-(4-phenoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDTXHCIHYNABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405467 | |
| Record name | 2-(4-phenoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenoxy)ethanol | |
CAS RN |
63066-74-0 | |
| Record name | 2-(4-phenoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

